Thiolactomycin

概要

説明

Thiolactomycin is a thiotetronate antibiotic that selectively targets bacterial fatty acid biosynthesis. It inhibits the β-ketoacyl-acyl carrier protein synthases, which are crucial enzymes in the fatty acid synthesis pathway. This compound has shown effectiveness in infection models of Mycobacterium tuberculosis and continues to attract interest as a template for drug discovery .

準備方法

Synthetic Routes and Reaction Conditions: Thiolactomycin is produced by certain strains of actinomycetes, particularly those belonging to the genus Nocardia. The biosynthesis involves a novel iterative polyketide synthase-nonribosomal peptide synthetase pathway . The sulfur atom required for the thiotetronate ring formation is supplied by a cysteine desulfurase and a sulfur transferase .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using the producing strains of actinomycetes. The fermentation broth is then extracted, and the compound is purified using various chromatographic techniques .

化学反応の分析

Types of Reactions: Thiolactomycin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding thiol form.

Substitution: Various substitution reactions can occur at the thiolactone moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted this compound derivatives.

科学的研究の応用

Thiolactomycin has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying thiotetronate antibiotics and their biosynthesis.

Biology: this compound is used to study bacterial fatty acid biosynthesis and its inhibition.

Medicine: It is being explored as a potential drug candidate for treating infections caused by Mycobacterium tuberculosis and other bacteria.

Industry: this compound and its derivatives are being investigated for their potential use in developing new antibiotics and other therapeutic agents

作用機序

Thiolactomycin exerts its effects by selectively inhibiting the β-ketoacyl-acyl carrier protein synthases (KASI/II) involved in the type II fatty acid synthase system. This inhibition prevents the elongation of fatty acid chains, thereby disrupting bacterial fatty acid biosynthesis. The molecular targets include the enzymes KASI and KASII, which are essential for the synthesis of long-chain fatty acids .

類似化合物との比較

Thiotetromycin: Another thiotetronate antibiotic with a similar mechanism of action.

Thiotetroamide: A thiotetronate compound with potent antibacterial activity.

Cerulenin: An antifungal antibiotic that also inhibits fatty acid synthesis but through a different mechanism.

Uniqueness of Thiolactomycin: this compound is unique due to its selective inhibition of the β-ketoacyl-acyl carrier protein synthases in the type II fatty acid synthase system. This selective inhibition makes it a valuable tool for studying bacterial fatty acid biosynthesis and a promising candidate for developing new antibiotics .

生物活性

Thiolactomycin (TLM) is a natural product antibiotic that has garnered attention due to its potent antibacterial properties, particularly against various strains of bacteria, including those resistant to conventional antibiotics. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against specific pathogens, and recent research findings.

Overview of this compound

This compound is produced by species of Nocardia and Streptomyces and acts primarily as an inhibitor of the β-ketoacyl-acyl carrier protein synthases (KAS) involved in fatty acid biosynthesis in bacteria. The compound is characterized by its thiolactone structure, which is crucial for its biological activity.

This compound functions by inhibiting the KAS enzymes, which are essential for the type II fatty acid synthesis pathway in bacteria. This inhibition disrupts the synthesis of fatty acids and mycolic acids, critical components of bacterial cell membranes and walls.

- Inhibition Profile : TLM selectively inhibits KAS-I enzymes such as KasA (from Mycobacterium tuberculosis) and ecFabB (from Escherichia coli), while showing less affinity for KAS-II enzymes like KasB and ecFabF . The slow onset of inhibition allows TLM to maintain a long residence time on target enzymes, contributing to its in vivo effectiveness against various pathogens.

Antibacterial Efficacy

This compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown efficacy against:

- Methicillin-resistant Staphylococcus aureus (MRSA) : TLM analogs have demonstrated improved activity against MRSA with minimum inhibitory concentrations (MICs) as low as 16 μg/mL compared to 75 μg/mL for the parent compound .

- Mycobacterium tuberculosis : TLM has been effective in inhibiting the growth of M. tuberculosis, with complete inhibition observed at concentrations of 25 μg/mL in vitro .

- Other Pathogens : Additional studies have highlighted TLM's activity against Klebsiella pneumoniae, Francisella tularensis, and Burkholderia pseudomallei, making it a promising candidate for treating infections caused by these priority pathogens .

Research Findings and Case Studies

Recent studies have focused on enhancing the activity of this compound through structural modifications. Below is a summary table of some significant findings:

| Compound | Target Bacteria | MIC (μg/mL) | Notes |

|---|---|---|---|

| This compound | MRSA | 75 | Original compound |

| TLM Analog 12 | MRSA | 25 | Improved binding affinity |

| TLM Analog 16 | MSSA | 16 | Significant improvement over TLM |

| TLM Analog 21 | M. tuberculosis | 25 | Effective against virulent strains |

Case Study: In Vivo Efficacy

In animal models, this compound analogs have shown promising results in treating infections caused by M. tuberculosis and MRSA. For instance, studies indicated that certain analogs not only improved binding affinity but also exhibited enhanced antibacterial activity in vivo, validating their potential as therapeutic agents .

特性

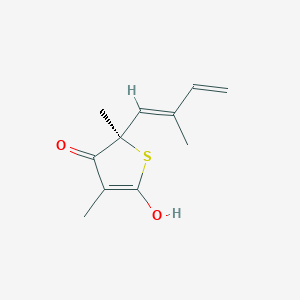

IUPAC Name |

(5R)-4-hydroxy-3,5-dimethyl-5-[(1E)-2-methylbuta-1,3-dienyl]thiophen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-5-7(2)6-11(4)9(12)8(3)10(13)14-11/h5-6,12H,1H2,2-4H3/b7-6+/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQNUQSGEWNWKV-XUIVZRPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(SC1=O)(C)C=C(C)C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@](SC1=O)(C)/C=C(\C)/C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041139 | |

| Record name | Thiolactomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82079-32-1 | |

| Record name | Thiolactomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82079-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiolactomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082079321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3,5-Dimethyl-5-(2-Methyl-Buta-1,3-Dienyl)-5h-Thiophen-2-One | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04302 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiolactomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Thiolactomycin and what makes it a promising target for drug development?

A1: this compound (TLM) is a naturally occurring antibiotic produced by specific bacteria, including species of Nocardia and Streptomyces. [] Its unique structure, featuring a thiolactone ring, attracted significant interest due to its potent and selective inhibition of bacterial fatty acid synthesis (FAS), a crucial process for bacterial survival. [, , ] This selectivity for bacterial FAS, specifically the type II dissociated form found in bacteria and plants, makes it an attractive candidate for developing new antimicrobial agents with minimal impact on human cells, which utilize type I FAS. [, , ]

Q2: How does this compound exert its antibacterial effect?

A2: this compound primarily targets the β-ketoacyl-acyl carrier protein (ACP) synthases, essential enzymes in the bacterial type II fatty acid synthesis pathway (FASII). [, ] By inhibiting these enzymes, specifically KasA and KasB in Mycobacterium tuberculosis, TLM disrupts the elongation cycle of fatty acid synthesis, ultimately leading to bacterial growth inhibition and death. [, , ]

Q3: Which specific enzymes in the FASII pathway are targeted by this compound?

A3: Research indicates that this compound preferentially targets the β-ketoacyl-ACP synthases, specifically KasA and KasB, in the FASII pathway of Mycobacterium tuberculosis. [] This selectivity stems from its ability to bind more tightly to the acyl-enzyme intermediates of these enzymes. [] While TLM also inhibits the E. coli condensing enzymes FabB (KAS I) and FabF (KAS II), it displays a slower onset of inhibition with FabB. [] Interestingly, overexpression of FabB in E. coli can confer resistance to TLM. [, ]

Q4: Can you provide a detailed description of this compound's structure?

A4: this compound is characterized by the molecular formula C11H14O2S and possesses a molecular weight of 210.28 g/mol. [, ] Its structure comprises a thiolactone ring, a five-membered ring containing both a sulfur and an ester functional group, which is substituted with a methyl group and a (2E,5E)-2,4-dimethylhepta-2,5-dienyl side chain. [, ] The absolute configuration of the naturally occurring form has been revised to (5R) based on total synthesis and optical rotation studies. [, ]

Q5: How do structural modifications of this compound impact its activity?

A6: Research indicates that even minor alterations to this compound's structure can significantly influence its inhibitory activity. [, , ] For instance, reducing the double bonds in the diene side chain or introducing bulky substituents at the C5 position disrupts its interaction with the target enzymes, leading to reduced potency. [, ] Conversely, replacing the hydroxyl group at the C4 position with other functional groups, like alkoxy groups, has been shown to enhance the inhibitory activity against Plasmodium falciparum growth. []

Q6: Have any this compound derivatives shown promise as potential antimalarials?

A7: Yes, several this compound analogues have demonstrated encouraging activity against the malaria parasite, Plasmodium falciparum. [, ] Specifically, modifications at the C4 position, such as alkylation of the hydroxyl group, led to derivatives with significantly increased potency against parasite growth, surpassing the efficacy of the parent compound. [, ]

Q7: What is the role of computational chemistry in understanding and improving this compound's activity?

A8: Computational chemistry plays a crucial role in elucidating this compound's interactions with its target enzymes and in guiding the development of more potent analogues. [, ] Molecular docking studies, for example, help visualize the binding mode of TLM and its derivatives within the active site of target enzymes like Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase III (mtFabH). [, ] These insights, combined with 3D quantitative structure–activity relationship (3D-QSAR) analyses, can predict the activity of new analogues and guide medicinal chemistry efforts towards optimizing their potency and selectivity. [, ]

Q8: Are there any known mechanisms of resistance to this compound in bacteria?

A9: Yes, resistance to this compound has been observed in various bacterial species. One mechanism involves the upregulation of efflux pumps, such as the EmrAB efflux pump in Escherichia coli, which actively expel TLM from the bacterial cell, reducing its intracellular concentration and effectiveness. [, ] Another mechanism involves mutations in the target enzyme, β-ketoacyl-acyl carrier protein synthase I (FabB). For example, a specific missense mutation in the fabB gene of E. coli leads to a TLM-resistant variant of the enzyme. [] This highlights the importance of considering potential resistance mechanisms when developing TLM-based antibiotics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。